2,4-O-Dimethylzearalenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

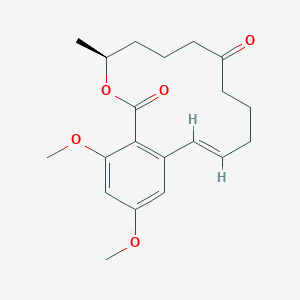

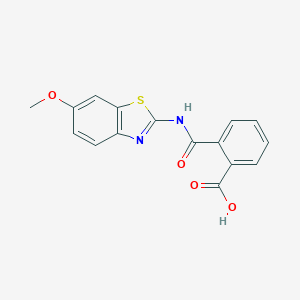

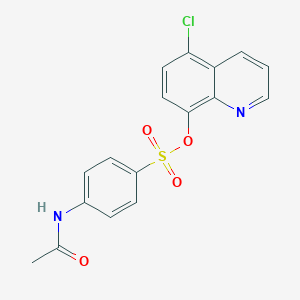

2,4-O-Dimethylzearalenone (2,4-DIM) is a mycotoxin produced by various Fusarium species. It belongs to the zearalenone family, which is commonly found in agricultural commodities, such as grains and animal feed. 2,4-DIM has been identified as a potent estrogenic compound, which can cause adverse health effects in humans and animals. Therefore, it is crucial to understand the synthesis, mechanism of action, and physiological effects of 2,4-DIM.

Mechanism of Action

2,4-O-Dimethylzearalenone exerts its estrogenic activity by binding to the estrogen receptor and activating downstream signaling pathways. It has been shown to have a higher binding affinity to the estrogen receptor than zearalenone. The activation of the estrogen receptor by this compound can lead to various physiological effects, such as cell proliferation and differentiation.

Biochemical and Physiological Effects:

The estrogenic activity of this compound can cause adverse health effects in humans and animals. In vitro studies have shown that this compound can induce cell proliferation in breast cancer cells and disrupt the normal function of the reproductive system. In vivo studies have demonstrated that this compound can cause reproductive toxicity in rats and mice. Furthermore, this compound has been shown to have immunomodulatory effects, which can affect the immune response to infections and diseases.

Advantages and Limitations for Lab Experiments

2,4-O-Dimethylzearalenone has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized or purchased from commercial sources. It is also a potent estrogenic compound, which can be used as a positive control in assays for estrogenic activity. However, this compound has some limitations for laboratory experiments. It is a toxic compound that requires proper handling and disposal. In addition, its estrogenic activity can interfere with the results of assays for other compounds, such as anti-estrogens.

Future Directions

For research include investigating the potential health effects of low-dose exposure, developing more sensitive assays for detection, exploring the use of 2,4-O-Dimethylzearalenone as a biomarker, and developing safer alternatives for laboratory experiments.

Synthesis Methods

2,4-O-Dimethylzearalenone can be synthesized through chemical or biological methods. Chemical synthesis involves the reaction of zearalenone with a methylating agent, such as iodomethane or dimethyl sulfate. Biological synthesis utilizes microbial enzymes, such as O-methyltransferases, to catalyze the methylation of zearalenone. Both methods have been used to produce this compound for research purposes.

Scientific Research Applications

2,4-O-Dimethylzearalenone has been extensively studied for its estrogenic activity and potential health effects. It has been used as a model compound to investigate the mechanism of action of other estrogenic compounds, such as bisphenol A. In addition, this compound has been used to evaluate the estrogenic activity of environmental samples, such as water and soil. Furthermore, this compound has been investigated for its potential use in hormone replacement therapy and as a biomarker for exposure to estrogenic compounds.

properties

CAS RN |

10497-40-2 |

|---|---|

Molecular Formula |

C10H15BrO |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(4S,12E)-16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |

InChI |

InChI=1S/C20H26O5/c1-14-8-7-11-16(21)10-6-4-5-9-15-12-17(23-2)13-18(24-3)19(15)20(22)25-14/h5,9,12-14H,4,6-8,10-11H2,1-3H3/b9-5+/t14-/m0/s1 |

InChI Key |

MYILAUURZUNHGP-KVEVGEHQSA-N |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)OC)OC)C(=O)O1 |

SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC)OC)C(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)

![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)

![5-[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B225943.png)